(S)-Mirabegron

Beschreibung

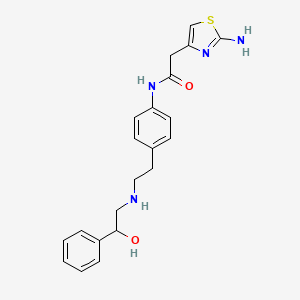

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-6-15(7-9-17)10-11-23-13-19(26)16-4-2-1-3-5-16/h1-9,14,19,23,26H,10-13H2,(H2,22,25)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAPPPCECJKMCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80918937 | |

| Record name | N-(4-{2-[(2-Hydroxy-2-phenylethyl)amino]ethyl}phenyl)-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80918937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928324-05-4 | |

| Record name | N-(4-{2-[(2-Hydroxy-2-phenylethyl)amino]ethyl}phenyl)-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80918937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Mirabegron

General Synthetic Routes and Strategies

The synthesis of Mirabegron (B1684304) typically involves the coupling of a thiazoleacetic acid derivative with a substituted phenethylamine (B48288) moiety. Common strategies often begin with chiral building blocks that incorporate the required stereochemistry. Many reported syntheses utilize either (R)-styrene oxide or (R)-mandelic acid as chiral starting materials to introduce the (R)-configured hydroxyl group. These routes generally proceed through a series of reactions including nucleophilic ring-opening of epoxides, amide bond formation, reduction of functional groups (such as nitro or carbonyl groups), and final coupling steps.

One common approach involves the reaction of a chiral phenylethanolamine intermediate with 2-amino-4-thiazoleacetic acid or its activated derivative newdrugapprovals.orgpatsnap.comgoogle.comgoogle.comacs.org. The synthesis of the chiral phenylethanolamine intermediate is often achieved through the ring-opening of (R)-styrene oxide with a suitable phenethylamine derivative, followed by protection and reduction steps newdrugapprovals.orgacs.orggoogle.comresearchgate.net. Alternatively, routes commencing with (R)-mandelic acid involve amide formation, followed by reduction of the amide carbonyl and subsequent transformations patsnap.comacs.orggoogle.comgoldncloudpublications.com. These general strategies aim to construct the Mirabegron molecule while ensuring the correct stereochemistry at the benzylic alcohol position.

Enantioselective Synthesis and Control of (S)-Mirabegron Formation

The therapeutic activity of Mirabegron resides in its (R)-enantiomer goldncloudpublications.comnewdrugapprovals.orggoldncloudpublications.comijbcp.com. Consequently, synthetic strategies are designed to favor the formation of (R)-Mirabegron and minimize or eliminate the presence of its (S)-enantiomer. The control of stereochemistry is paramount, as the (S)-enantiomer is considered a critical impurity goldncloudpublications.com.

Chiral Starting Material Approaches

The most direct method to control stereochemistry is by employing enantiomerically pure chiral starting materials.

Using (R)-Styrene Oxide: The initial synthesis of Mirabegron by Yamanouchi Pharmaceutical utilized (R)-styrene oxide as a chiral precursor newdrugapprovals.orgacs.orgresearchgate.net. The epoxide ring-opening with 2-(4-nitrophenyl)ethanamine (B181158) hydrochloride, followed by protection, reduction, and coupling with a thiazoleacetic acid derivative, leads to (R)-Mirabegron. If the corresponding (S)-styrene oxide were used in this pathway, it would yield this compound or its precursors.

Using (R)-Mandelic Acid: Another prevalent strategy involves (R)-mandelic acid as the chiral starting material acs.orggoogle.comgoldncloudpublications.com. This route typically involves forming an amide with a phenethylamine derivative, followed by reduction of the carbonyl group. The stereochemical integrity of the mandelic acid is preserved throughout these transformations, leading to the desired (R)-configuration in the final product. The use of (S)-mandelic acid would similarly lead to the formation of the (S)-enantiomer of Mirabegron.

The enantiomeric purity of these starting materials directly dictates the enantiomeric purity of the final Mirabegron product. Therefore, sourcing high-purity (R)-enantiomers of styrene (B11656) oxide or mandelic acid is crucial for controlling the formation of this compound.

Asymmetric Catalysis in Mirabegron Synthesis

While chiral starting materials are common, asymmetric catalysis offers an alternative or complementary approach to establish chirality. Although specific examples of asymmetric catalysis directly yielding this compound are less emphasized in the literature, the principles apply to controlling the formation of either enantiomer.

Asymmetric hydrogenation or other catalytic methods could potentially be employed to reduce prochiral precursors to chiral intermediates with high enantioselectivity. For instance, research into asymmetric hydrogenation of α-hydroxy ketones has demonstrated the generation of chiral 1,2-diols with high enantiomeric excess (ee) using cobalt catalysts and chiral ligands researchgate.net. If such a catalytic step were incorporated into a Mirabegron synthesis route to create the chiral alcohol moiety, careful selection of the chiral catalyst and conditions would be essential to favor the (R)-configuration and minimize the formation of the (S)-enantiomer.

Control of this compound Formation During Synthesis

Given that (R)-Mirabegron is the active pharmaceutical ingredient, significant effort in process development is directed towards minimizing the formation of this compound. This involves:

Stereoselective Synthesis: Employing synthetic routes that inherently favor the (R)-enantiomer, often by starting with enantiopure (R)-chiral building blocks.

Chiral Resolution: Although less common in modern large-scale synthesis for Mirabegron, chiral resolution techniques (e.g., crystallization with chiral resolving agents or chiral chromatography) could theoretically be used to separate enantiomers if a racemic mixture were formed. However, the focus is on preventing its formation rather than removing it post-synthesis.

Impurity Profiling and Control: Detailed analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), are employed to monitor and quantify the levels of this compound throughout the synthesis process and in the final drug substance newdrugapprovals.org. Pharmacopoeial limits, such as the European Pharmacopoeia's requirement of not more than 0.2% for the opposite isomer, underscore the need for stringent control goldncloudpublications.com. Research has also focused on synthesizing and characterizing chiral impurities, including this compound, to aid in quality control goldncloudpublications.comhumanjournals.com.

The synthesis of this compound itself is primarily of interest for creating reference standards for analytical testing and quality control, rather than for therapeutic purposes veeprho.com.

Process Chemistry Innovations and Optimization

Process chemistry innovations aim to make the synthesis of Mirabegron more efficient, cost-effective, environmentally friendly, and scalable, with a strong emphasis on maintaining enantiomeric purity.

Development of Efficient and Scalable Methods

Several advancements have been made to streamline Mirabegron synthesis and improve its industrial viability:

Improved Reagent Selection: Replacing expensive or hazardous reagents with more economical and safer alternatives. For instance, the use of pivaloyl chloride (PivCl) via a mixed anhydride (B1165640) method has been explored as an efficient alternative to traditional coupling agents like EDCI and HOBt for amide formation acs.orgresearchgate.netresearchgate.net.

Streamlined Reaction Sequences: Developing shorter synthetic routes that minimize the number of steps and avoid laborious purification techniques like column chromatography, which are often costly and difficult to scale patsnap.comgoogle.comgoogle.comresearchgate.net.

Solvent System Optimization: Investigating solvent systems that enhance reaction efficiency, facilitate product isolation, and minimize side reactions. For example, using biphasic solvent systems has been shown to mitigate side reactions that can occur with reagents like triethylamine (B128534) hydrochloride acs.orgresearchgate.net.

These process innovations are crucial for the large-scale production of Mirabegron, ensuring consistent quality and cost-effectiveness while maintaining strict control over the enantiomeric impurity profile.

Solid State Chemistry and Polymorphism of Mirabegron

Identification and Characterization of Polymorphic Forms (e.g., α-form, β-form)

(S)-Mirabegron is known to exist in at least two crystalline polymorphic forms, designated as the α-form and the β-form. researchgate.net These forms have distinct physicochemical properties, with the α-form being the more thermodynamically stable and, therefore, the preferred form for pharmaceutical formulations. researchgate.netgoogle.com

The α-form is characterized as non-hygroscopic and stable, making it suitable for medicinal use. researchgate.netgoogle.com In contrast, the β-form is metastable and exhibits hygroscopicity, tending to absorb water. researchgate.net The β-form can be converted to the more stable α-form, a process that is often desirable during manufacturing. researchgate.net

Detailed characterization of these polymorphs is typically achieved through techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Powder X-ray Diffraction (PXRD)

The PXRD patterns provide a unique fingerprint for each crystalline form based on the diffraction angles of X-rays interacting with the crystal lattice.

| Polymorphic Form | Characteristic PXRD Peaks (2θ) |

| α-form | 5.32°, 8.08°, 15.28°, 17.88°, 19.04°, 20.20°, 23.16°, 24.34° google.com |

| β-form | 9.68°, 19.76°, 20.72°, 22.10°, 23.52° google.com |

Differential Scanning Calorimetry (DSC)

DSC analysis reveals the thermal properties of the polymorphs, such as their melting points and any phase transitions.

| Polymorphic Form | DSC Thermal Events |

| α-form | A single endothermic peak observed between 142°C and 146°C. google.comgoogle.com |

| β-form | Two broad endothermic peaks are observed, one between 90°C and 110°C, and another between 142°C and 146°C. google.comgoogle.com |

Recent advancements in structural analysis using microcrystal electron diffraction (MicroED) have provided atomic-resolution structures of this compound, revealing the presence of two distinct conformers within the crystal lattice. nih.gov This technique has been instrumental in understanding the three-dimensional arrangement of the molecule in its solid state. nih.gov

Experimental and Computational Studies of Salt-Solvates

To further explore the solid-state landscape of this compound and to potentially improve its physicochemical properties, researchers have investigated the formation of multi-component solid forms, such as salt-solvates. A combined experimental and computational screening approach has led to the identification and structural elucidation of novel salt/solvate forms.

A systematic study resulted in the discovery of three new salt-solvates:

Two distinct mirabegron-orotate salts.

A mirabegron-isobutyrate (acetonitrile solvate) salt.

The crystal structures of these new forms were determined using single-crystal X-ray diffraction (SCXRD). The synthesis of these novel forms was achieved through methods like solvent-mediated transformation and reaction or solution crystallization.

Analysis of Intermolecular Interactions in Crystalline Forms

The stability and properties of the different crystalline forms of this compound are governed by the network of intermolecular interactions within the crystal lattice. Detailed computational analyses, such as Density Functional Theory (DFT), have been employed to understand these interactions in the newly characterized salt-solvate forms.

These computational studies have unveiled a diverse array of intermolecular interactions, including:

Hydrogen Bonding : The MicroED study of this compound revealed a dense three-dimensional network of hydrogen bonds. nih.gov In the salt-solvates, charge-assisted N-H···O hydrogen bonds and various supramolecular synthons, such as centrosymmetric R²₂(8), R²₂(10), and R²₂(9) synthons, were identified.

π-stacking Interactions : These interactions were also found to play a role in the crystal packing of the salt-solvates.

Advanced computational tools like the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCIPlot) analysis, and Molecular Electrostatic Potential (MEP) surface mapping have provided deeper insights into the nature and strength of these non-covalent interactions. These analyses are crucial for understanding the solid-state chemistry of this compound and for the rational design of new solid forms with desired properties.

Advanced Analytical Methodologies for Mirabegron

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of Mirabegron (B1684304), providing powerful means for separation and quantification. Techniques such as HPLC, UPLC, and HPTLC are widely utilized due to their high resolution and sensitivity. researchgate.net

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is a predominant technique for the analysis of Mirabegron. researchgate.net These methods are valued for their accuracy, precision, and robustness in determining the compound in various samples. ajphr.comjmchemsci.com

A key challenge in the analysis of Mirabegron is the separation of its enantiomers, (R)-Mirabegron (the active moiety) and (S)-Mirabegron (the chiral impurity). oup.com Specific chiral HPLC methods have been developed to achieve this separation. One such method utilizes a Chiralpak AY-H column, which is coated with amylose (B160209) tris-(5-chloro-2-methylphenylcarbamate), under normal phase conditions. oup.com The separation is reported to be enthalpy-driven. oup.com Another novel HPLC method for enantioseparation uses cyclodextrin-based chiral stationary phases (CSPs), with a Chiral CD-Ph column (phenylcarbamate-β-cyclodextrin) showing effective enantiorecognition. nih.gov This method allows for the determination of this compound as a chiral impurity in pharmaceutical products. nih.gov

Various RP-HPLC methods have been established for the quantification of Mirabegron in standard and tablet dosage forms. These methods employ different stationary phases, mobile phase compositions, and detection wavelengths to achieve optimal separation and sensitivity. For instance, a method using a Puratis C18 column with a gradient mobile phase of 20 mM ammonium (B1175870) acetate (B1210297) (pH 4.5) and methanol (B129727) has been developed for the determination of Mirabegron and its potential impurities. ajphr.com Another method employs a Restek C18 column with an isocratic mobile phase of potassium dihydrogen phosphate (B84403) buffer (pH 7.0) and acetonitrile (B52724). jmchemsci.com

Table 1: Examples of HPLC Methods for Mirabegron Analysis

| Stationary Phase | Mobile Phase | Detection (nm) | Application | Reference |

|---|---|---|---|---|

| Chiralpak AY-H (250 × 4.6 mm, 5 µm) | n-hexane:ethanol:diethyl amine (55:45:0.1, v/v/v) | 254 | Enantiomeric Separation | oup.com |

| Chiral CD-Ph | Methanol:water:diethylamine (B46881) (90:10:0.1, v/v/v) | - | Enantiomeric Separation | nih.gov |

| Puratis C18 (250 × 4.6mm, 5µm) | A: 20 mM Ammonium acetate (pH 4.5); B: Methanol (Gradient) | 247 | Impurity Profiling | ajphr.com |

| Restek C18 (250 mm × 4.6 mm, 5μm) | Buffer (Potassium dihydrogen phosphate, pH 7.0):Acetonitrile (60:40, v/v) | 249 | Assay in Tablets | jmchemsci.com |

| Primesep 500 | Water:Acetonitrile with Ammonium formate (B1220265) buffer | 250 | Assay in Tablets | sielc.com |

| C18 column (250 x 4.6 mm, 5 µm) | Methanol:0.1% Orthophosphoric acid (pH 4.2 with triethylamine) | 231 | Simultaneous Quantification with Solifenacin (B1663824) | impactfactor.org |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over traditional HPLC, including greater sensitivity, improved resolution, and faster analysis times. amazonaws.com This is achieved by using columns with smaller particle sizes (typically less than 2.5 µm) and operating at higher pressures. amazonaws.comamazonaws.com

Several UPLC methods have been developed for the determination of Mirabegron in tablet dosage forms. amazonaws.comamazonaws.com One method utilizes an Acquity BEH C18 column with a mobile phase of potassium dihydrogen phosphate and methanol, demonstrating linearity in the 50-150 µg/mL range. amazonaws.com UPLC is also frequently coupled with tandem mass spectrometry (UPLC-MS/MS) for the quantification of Mirabegron in biological matrices like rat plasma. scielo.br This combination provides high selectivity and sensitivity, with one method achieving a lower limit of quantification (LLOQ) of 5 ng/mL. scielo.br The sample preparation for such analyses often involves a straightforward protein precipitation step with acetonitrile. scielo.br

Table 2: Examples of UPLC Methods for Mirabegron Analysis

| Stationary Phase | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|

| Acquity BEH C18 (50 x 3.0 mm, 1.7 µm) | Potassium dihydrogen phosphate:Methanol (70:30, v/v) | UV at 254 nm | Assay in Tablets | amazonaws.comamazonaws.com |

| UPLC® BEH C18 (2.1 mm × 50 mm, 1.7 µm) | - | MS/MS (m/z 397.3→379.6) | Quantification in Rat Plasma | scielo.br |

| Waters CSH C18 (100 mm, 2.1 mm, 1.7 µm) | Ammonium acetate (10 mmol, pH 5):Acetonitrile (Gradient) | MS/MS | Degradation Product Analysis | researchgate.net |

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) is a robust and valuable planar chromatography technique used for the separation and quantification of Mirabegron. ajgreenchem.com It is particularly useful for stability testing of bulk drugs and formulations. ajgreenchem.com HPTLC methods have been developed for the simultaneous estimation of Mirabegron with other drugs, such as Solifenacin succinate (B1194679) and Tamsulosin. nih.govajgreenchem.com

A typical HPTLC method involves applying the sample as a band on a precoated silica (B1680970) gel 60 F254 aluminum plate. ajgreenchem.com The plate is then developed in a chamber with an optimized mobile phase. For Mirabegron, a mobile phase of n-Butanol:Methanol:Water:Ammonia (6:2:2:0.2 v/v/v/v) has been shown to produce a sharp peak at a retention factor (R_f) of 0.67 ± 0.014. ajgreenchem.com Another method for simultaneous determination with Tamsulosin used a mobile phase of methanol-ethyl acetate-ammonia (3:7:0.1, v/v) and reported R_f values of 0.42 for Mirabegron and 0.63 for Tamsulosin. nih.gov Quantification is achieved through densitometric scanning at a specific wavelength, commonly 257 nm or 270 nm for Mirabegron. ajgreenchem.comnih.gov

Table 3: Examples of HPTLC Methods for Mirabegron Analysis

| Stationary Phase | Mobile Phase | R_f Value | Detection (nm) | Application | Reference |

|---|---|---|---|---|---|

| Precoated silica gel aluminum plates 60 F254 | n-Butanol:Methanol:Water:Ammonia (6:2:2:0.2 v/v/v/v) | 0.67 ± 0.014 | 257 | Quantification, Stability-Indicating | ajgreenchem.comajgreenchem.com |

| Silica gel F254 | Methanol:Ethyl acetate:Ammonia (3:7:0.1, v/v) | 0.42 | 270 | Simultaneous Determination with Tamsulosin | nih.gov |

| Aluminum supported plates pre-coated with silica gel 60F-254 | Methanol:Acetonitrile:Triethylamine (B128534) (4:6:0.1, v/v/v) | 0.58 ± 0.0089 | 247 | Quantification, Forced Degradation Study | researchgate.net |

Planar Chromatography Applications

Planar chromatography encompasses techniques where the separation is performed on a planar surface. High-Performance Thin-Layer Chromatography (HPTLC) is the most sophisticated and widely applied form of planar chromatography for the analysis of Mirabegron. researchgate.netajgreenchem.com The methodologies and applications described under the HPTLC section (4.1.3) represent the primary use of planar chromatography for this compound. These methods are valued for their ability to analyze multiple samples simultaneously, cost-effectiveness, and utility in stability-indicating assays. nih.govijpdd.org

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic methods are essential for both the quantification and structural characterization of chemical compounds. For Mirabegron, UV-Visible spectrophotometry is a commonly used technique for routine quantitative analysis. researchgate.net

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative determination of Mirabegron in bulk and pharmaceutical formulations. researchgate.netxisdxjxsu.asia The method is based on the principle that the compound absorbs light in the ultraviolet-visible region of the electromagnetic spectrum.

The procedure involves dissolving a precisely weighed sample of Mirabegron in a suitable solvent, typically methanol, and measuring its absorbance at the wavelength of maximum absorption (λ_max). researchgate.netresearchgate.net For Mirabegron dissolved in methanol, the λ_max is consistently reported to be 251 nm. researchgate.netxisdxjxsu.asia The method demonstrates linearity over specific concentration ranges, allowing for the accurate quantification of the drug. researchgate.netsamipubco.com For instance, linearity has been reported in ranges such as 0.2-1.2 µg/mL and 2-14 µg/mL. researchgate.netxisdxjxsu.asia This technique has been validated according to ICH guidelines and is suitable for routine quality control tests. xisdxjxsu.asiasamipubco.com

Table 4: Examples of UV-Visible Spectrophotometry Methods for Mirabegron Analysis

| Solvent | λ_max (nm) | Linearity Range (µg/mL) | Application | Reference |

|---|---|---|---|---|

| Methanol | 251 | 0.2–1.2 | Quantification in Bulk and Formulation | researchgate.net |

| Methanol | 251 | 2-14 | Quality Control in Tablets | xisdxjxsu.asia |

| - | 249.54 (First-order derivative) | 3.125-62.5 | Simultaneous Estimation with Silodosin | samipubco.com |

| Methanol | 247 | 2-18 | Quantification in Bulk and Formulation | chemmethod.com |

Spectrofluorimetry

Spectrofluorimetry offers a sensitive approach for the quantification of Mirabegron, although the compound itself is recognized as a weakly fluorescent substance. nih.gov Due to its limited native fluorescence, which is the intrinsic fluorescence of a molecule without the need for fluorescent dyes, various methods have been developed to enhance its detection. nih.govoup.com These methods often involve either derivatization to create a highly fluorescent product or the utilization of fluorescence quenching effects.

Several validated spectrofluorimetric methods include:

Quenching of Acetoxymercuric Fluorescein (AMF): This method is based on the principle that Mirabegron quenches the fluorescence of the AMF reagent. The analysis is performed at an excitation wavelength (λex) of 498 nm and an emission wavelength (λem) of 520 nm. It demonstrates good linearity over a concentration range of 1–5 μg/mL. nih.gov

Quenching of Amino Acids: The fluorescence of amino acids like tyrosine and L-tryptophan can be quenched by Mirabegron. These green spectrofluorimetric methods have been optimized for different pH conditions and show linearity across concentration ranges of 2-20 μg/mL for the tyrosine system and 1-30 μg/mL for the L-tryptophan system. nih.govresearchgate.net

Derivatization with NBD-Cl: To overcome weak native fluorescence, Mirabegron can be reacted with the fluorogenic reagent 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). This reaction produces a yellow-colored fluorophore that can be measured at an emission wavelength of 546 nm after excitation at 471 nm, offering a highly sensitive linearity range of 50–600 ng/mL. nih.gov

Derivatization with Ninhydrin (B49086) and Phenylacetaldehyde (B1677652): A condensation reaction involving Mirabegron's amino group with ninhydrin and phenylacetaldehyde forms a strongly fluorescent diaryl pyrrolone compound. This derivative is analyzed at an emission wavelength of 477 nm upon excitation at 385 nm, with a linear range of 0.25 to 5.0 µg/mL. researchgate.net

Turn-on Fluorescence via Hantzsch Synthesis: A novel "turn-on" fluorescence strategy based on the Hantzsch dihydropyridine (B1217469) synthesis allows for the sensitive detection of Mirabegron. This method permits selective determination at an emission wavelength of 486 nm after excitation at 410 nm, covering a linear range of 0.5 to 2.0 µg/mL. molnar-institute.com

These methods have been rigorously validated according to the International Council for Harmonisation (ICH) guidelines and have been successfully applied for the analysis of Mirabegron in bulk powder, pharmaceutical tablets, and biological samples such as human plasma. nih.govnih.govresearchgate.netmolnar-institute.com

| Method | Principle | Excitation (λex) | Emission (λem) | Linearity Range | Reference |

|---|---|---|---|---|---|

| AMF Quenching | Quenching of Acetoxymercuric Fluorescein | 498 nm | 520 nm | 1-5 µg/mL | nih.gov |

| Amino Acid Quenching | Quenching of Tyrosine / L-Tryptophan | - | - | 2-30 µg/mL | nih.govresearchgate.net |

| NBD-Cl Derivatization | Formation of fluorescent derivative | 471 nm | 546 nm | 50-600 ng/mL | nih.gov |

| Ninhydrin/Phenylacetaldehyde Derivatization | Formation of diaryl pyrrolone derivative | 385 nm | 477 nm | 0.25-5.0 µg/mL | researchgate.net |

| Hantzsch Dihydropyridine Synthesis | "Turn-on" fluorescence | 410 nm | 486 nm | 0.5-2.0 µg/mL | molnar-institute.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and its related substances. It provides detailed information about the molecular structure, which is critical for confirming the identity of the compound and characterizing any impurities.

NMR is frequently used in combination with mass spectrometry (MS) to identify and characterize process-related impurities and degradation products that may arise during synthesis or storage. nih.govnih.gov For instance, studies have successfully utilized 1D (¹H NMR, ¹³C NMR) and 2D NMR techniques to elucidate the structures of specific impurities, such as N-formyl Mirabegron and a methylene-bridged Mirabegron dimer. nih.govscilit.com The comprehensive analysis of NMR spectra allows for the unambiguous assignment of protons and carbons in the molecule, confirming the connectivity and stereochemistry.

Detailed ¹H NMR and ¹³C NMR spectral data for Mirabegron and its various impurities have been reported in scientific literature and patents, serving as a crucial reference for quality control. molnar-institute.comresearchgate.net This information is vital for confirming the structure of the active pharmaceutical ingredient and for identifying unknown peaks observed during chromatographic analysis.

| Proton (¹H) | Reported Chemical Shift (δ, ppm) in DMSO-d₆ | Reference |

|---|---|---|

| Ar-NH-CO | 10.00 (s, 1H) | molnar-institute.com |

| Aromatic Protons | 7.50 (d, 2H), 7.30 (dd, 4H), 7.23 (dd, 1H), 7.12 (d, 2H) | molnar-institute.com |

| Thiazole-NH₂ | 6.90 (s, 2H) | molnar-institute.com |

| Thiazole-CH | 6.30 (s, 1H) | molnar-institute.com |

| CH₂-CO | 3.45 (s, 2H) | molnar-institute.com |

| Aliphatic CH₂ Protons | 2.74 (dd, 2H), 2.64 (m, 4H) | molnar-institute.com |

Mass Spectrometry (MS, MS/MS, QTOF-MS/MS, ESI-MS) for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used for the structural confirmation and quantification of this compound. When coupled with liquid chromatography (LC-MS), it provides high sensitivity and selectivity for analyzing the drug, its metabolites, and impurities in various matrices.

Different MS techniques are employed for the analysis of Mirabegron:

Tandem Mass Spectrometry (MS/MS): LC-MS/MS is extensively used for the quantitative analysis of Mirabegron and its metabolites in biological fluids like human plasma. nih.govnih.gov This technique operates by selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and fragmenting it to produce characteristic product ions, which are then detected. This multiple reaction monitoring (MRM) mode ensures high specificity and sensitivity.

Quadrupole Time-of-Flight (QTOF) MS: High-resolution mass spectrometry, such as UPLC-QTOF-MS/MS, is particularly valuable for characterizing unknown degradation products. nih.govmdpi.com It provides highly accurate mass measurements, which allow for the determination of the elemental composition of the parent molecule and its fragments, facilitating the structural elucidation of impurities. nih.gov

Ionization Techniques: Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile molecules like Mirabegron, often in the positive ion mode (ESI+). Atmospheric Pressure Chemical Ionization (APCI) has also been utilized as an ionization source for Mirabegron analysis. nih.gov

The protonated molecule for Mirabegron ([M+H]⁺) is consistently observed at a mass-to-charge ratio (m/z) of 397.3. researchgate.net Fragmentation studies have identified key product ions that are characteristic of the Mirabegron structure. For example, under collision-induced dissociation, the molecule fragments in predictable ways, such as through the loss of a water molecule or cleavage of the amide bond. nih.gov The fragment ion at m/z 120, corresponding to the 2-phenylethenamine moiety, is a significant peak in the MS/MS spectrum. nih.gov

| Technique | Ionization Source | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Application | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | ESI+, APCI | 397.3 | 379.6, 120 | Quantification in plasma | nih.govresearchgate.net |

| UPLC-QTOF-MS/MS | ESI+ | 397.2 | 239, 141, 120, 113 | Degradation product characterization | nih.gov |

| LC-MS | APCI+ | 425.0 (for N-formyl impurity) | 407, 379 | Impurity identification | researchgate.net |

Enantioseparation and Chiral Purity Determination of this compound

As Mirabegron is a chiral molecule, with the (R)-enantiomer being the therapeutically active form, the separation and quantification of its inactive (S)-enantiomer are of paramount importance for ensuring drug quality, safety, and efficacy.

Chiral Chromatography (e.g., Cyclodextrin-Based Chiral Columns)

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the primary method for the enantioseparation of Mirabegron. Both polysaccharide- and cyclodextrin-based CSPs have proven effective.

Polysaccharide-Based CSPs: A notable example is the Chiralpak AY-H column, which features amylose tris-(5-chloro-2-methylphenylcarbamate) as the chiral selector. A validated normal-phase HPLC method using this column with a mobile phase of n-hexane, ethanol, and diethylamine (55:45:0.1, v/v/v) achieved excellent baseline separation of the enantiomers. nih.govnih.gov

Cyclodextrin-Based CSPs: Various cyclodextrin-based columns have been evaluated for their ability to resolve Mirabegron enantiomers. mdpi.com Research has shown that a phenylcarbamate-β-cyclodextrin CSP (Chiral CD-Ph) provides effective enantiorecognition. nih.govmdpi.com An optimized method using this column with a mobile phase of methanol, water, and diethylamine (90:10:0.1, v/v/v) allows for the separation of the enantiomers in under 10 minutes, with the undesired (S)-enantiomer eluting first. nih.govmdpi.com The European Pharmacopoeia specifically recommends a "beta-cyclodextrin derivative of silica gel for chiral separation," underscoring the regulatory acceptance of this column type for the enantiomeric purity testing of Mirabegron. nih.gov

| Chiral Stationary Phase (Column) | Mobile Phase | Mode | Key Feature | Reference |

|---|---|---|---|---|

| Amylose tris-(5-chloro-2-methylphenylcarbamate) (Chiralpak AY-H) | n-hexane:ethanol:DEA (55:45:0.1) | Normal Phase | Baseline resolution (Rs > 3.5) | nih.govnih.gov |

| Phenylcarbamate-β-cyclodextrin (Chiral CD-Ph) | Methanol:water:DEA (90:10:0.1) | Reversed Phase | Fast separation (<10 min), (S)-enantiomer elutes first | nih.govmdpi.com |

Methods for Identification and Control of Chiral Impurities

The primary chiral impurity in the active pharmaceutical ingredient (R)-Mirabegron is its enantiomer, this compound. researchgate.net The presence of this impurity is a critical quality attribute that must be carefully controlled.

The identification and quantification of the (S)-enantiomer are performed using the validated chiral HPLC methods described previously. These methods must be highly sensitive and specific to detect and quantify the this compound impurity at very low levels, as mandated by regulatory bodies. For example, the European Pharmacopoeia sets a limit for the (S)-enantiomer, requiring its detection at 0.2% relative to the (R)-Mirabegron peak.

Control over this chiral impurity is achieved through a multi-faceted strategy that begins with the chemical synthesis process. The this compound impurity often originates from the chiral starting materials used to synthesize the drug. researchgate.net Therefore, a key control strategy is to use starting materials with very high enantiomeric purity. Subsequently, robust quality control (QC) testing of the final drug substance using validated chiral analytical methods is essential to ensure that the level of the (S)-enantiomer does not exceed the established specifications. researchgate.net This rigorous control is mandated by regulatory guidelines from the ICH, FDA, and EMA, which require a separate assessment of stereochemical purity. molnar-institute.commdpi.com

Thermodynamics of Enantioseparation

Understanding the thermodynamic principles governing the chiral separation of Mirabegron provides insight into the enantiorecognition mechanism at the molecular level. Thermodynamic parameters are determined by performing the chiral chromatography at different column temperatures and analyzing the data using Van't Hoff plots (plotting the natural logarithm of the retention factor, ln(k), against the inverse of the absolute temperature, 1/T). nih.govnih.gov

From these plots, the differences in standard enthalpy (ΔΔH°) and standard entropy (ΔΔS°) for the adsorption of the two enantiomers onto the chiral stationary phase can be calculated. nih.gov For the separation of Mirabegron enantiomers on both polysaccharide (Chiralpak AY-H) and cyclodextrin-based (Chiral CD-Ph) CSPs, studies have consistently found that the process is enthalpy-driven. nih.govnih.gov This is indicated by a negative value for the change in enthalpy (ΔΔH°), which is the dominant term in the Gibbs free energy equation (ΔΔG° = ΔΔH° - TΔΔS°). An enthalpy-controlled separation suggests that the differential interactions, such as hydrogen bonding, dipole-dipole interactions, or π-π stacking between the enantiomers and the CSP, are the primary forces responsible for the chiral recognition and separation. nih.gov

| Thermodynamic Parameter | Significance in Mirabegron Enantioseparation | Reference |

|---|---|---|

| ΔΔH° (Differential Enthalpy) | Negative, indicating the separation is exothermic and enthalpy-driven. | nih.govnih.gov |

| ΔΔS° (Differential Entropy) | Negative, indicating a more ordered transition state on the CSP. | nih.gov |

| Driving Force | Enthalpy-controlled across different column types and mobile phases. | nih.govnih.gov |

Capillary Electrophoresis (CE) Applications

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the analysis of pharmaceutical compounds due to its high efficiency, rapid analysis time, and minimal consumption of solvents and samples. While high-performance liquid chromatography (HPLC) remains a dominant technique, CE offers a valuable alternative, particularly for the analysis of charged molecules like Mirabegron.

General Capillary Electrophoresis Method for Mirabegron

Research has demonstrated the successful application of a capillary electrophoresis method for the determination of Mirabegron in pharmaceutical formulations. eaviden.dk This method provides a straightforward and efficient means for quantifying the active pharmaceutical ingredient.

A developed and validated CE method utilizes a fused-silica capillary and an acetate buffer system. The separation is based on the principle of differential migration of the charged analyte in an electric field. Mirabegron, being a basic compound, is protonated at acidic pH, allowing for its separation and detection. eaviden.dkresearchgate.net

Key parameters for the general CE analysis of Mirabegron are summarized in the table below.

Table 1: Operating Conditions for the Capillary Electrophoresis Analysis of Mirabegron

| Parameter | Condition |

|---|---|

| Capillary | Fused-silica, 50 cm length, 50 µm internal diameter |

| Background Electrolyte (BGE) | 50 mM Acetate buffer |

| pH | 4.0 |

| Applied Voltage | 5-30 kV |

| Detection | UV at 249 nm |

| Migration Time | Approximately 3 minutes |

This data is based on a published study for the determination of Mirabegron in pharmaceutical tablets. eaviden.dksemanticscholar.org

This method has been shown to be linear over a concentration range of 5.00-45.00 mg/L, with a limit of detection (LOD) of 0.9 mg/L and a limit of quantification (LOQ) of 3.1 mg/L, demonstrating its suitability for quality control purposes. eaviden.dk

Enantioseparation of this compound by Capillary Electrophoresis

The separation of enantiomers is a critical aspect of pharmaceutical analysis, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This compound is the enantiomeric impurity of the active (R)-Mirabegron. While CE is a well-established technique for chiral separations, specific and detailed published methods for the enantioseparation of this compound and (R)-Mirabegron using this technique are not extensively documented in the reviewed scientific literature.

However, based on the successful enantioseparation of Mirabegron using HPLC with cyclodextrin-based chiral stationary phases and the general principles of chiral CE, it is highly probable that cyclodextrins can be employed as effective chiral selectors in the background electrolyte for the CE separation of Mirabegron enantiomers. nih.gov One study suggests that sulfated cyclodextrins would likely be effective in distinguishing between the two enantiomeric forms. eaviden.dk

The principle of chiral separation by CE with cyclodextrins involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. These complexes have different formation constants and/or mobilities, leading to their separation in the electric field.

Table 2: Potential Parameters for Chiral Capillary Electrophoresis of Mirabegron Enantiomers

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Chiral Selector | Sulfated-β-cyclodextrin or other β-cyclodextrin derivatives | Proven effectiveness of β-cyclodextrin derivatives in HPLC enantioseparation of Mirabegron. nih.gov Sulfated cyclodextrins are suggested as likely effective for CE. eaviden.dk |

| Chiral Selector Concentration | To be optimized | Concentration significantly impacts resolution and migration times. |

| Background Electrolyte | Phosphate or Acetate buffer | Commonly used buffers in CE, providing good buffering capacity. |

| pH | Acidic to neutral range | The pH affects the charge of both the analyte and some chiral selectors, influencing complexation and migration. |

| Applied Voltage | To be optimized | Higher voltages can decrease analysis time but may generate excessive Joule heating. |

| Temperature | To be optimized | Temperature affects buffer viscosity and complexation kinetics, thereby influencing separation. |

The conditions in this table are proposed based on general principles of chiral CE and related separations of similar compounds, as a specific validated method for Mirabegron enantioseparation by CE was not found in the reviewed literature.

Further research and methods development are required to establish and validate a specific capillary electrophoresis method for the routine analysis and purity control of this compound. Such a method would offer a valuable, orthogonal technique to existing HPLC methods.

Degradation Pathways and Impurity Profiling of Mirabegron

Forced Degradation Studies under Stress Conditions

Forced degradation studies are designed to intentionally degrade the drug substance or product under exaggerated conditions to identify potential degradation products and pathways.

Hydrolytic Degradation (Acid, Alkali)

Mirabegron (B1684304) has been shown to be susceptible to hydrolysis under both acidic and alkaline conditions sci-hub.sechemmethod.comchemmethod.comiajps.comimpactfactor.org.

Acidic Hydrolysis: Studies indicate that Mirabegron degrades in acidic environments. For instance, refluxing with 1 N HCl for 1 hour or exposure to 0.1 M HCl at room temperature for 30 minutes resulted in degradation, forming specific degradation products (DPs) sci-hub.sechemmethod.com. In one study, acidic hydrolysis after 1 N HCl for 1 hour led to the formation of four degradation products (DP1 to DP4) sci-hub.se. Another investigation using 0.1 M HCl at room temperature for 30 minutes showed degradation peaks at retention times (Rt) 1.58 and 1.92 chemmethod.com.

Alkaline Hydrolysis: Mirabegron also degrades under alkaline conditions. Refluxing with 0.5 N NaOH for 2 hours or 1 N NaOH at 60°C for 30 minutes caused degradation sci-hub.sechemmethod.comiajps.com. Alkaline hydrolysis with 0.5 N NaOH for 2 hours resulted in four degradation products (DP1 to DP4), while with 1 N NaOH at 60°C for 30 minutes, it formed degradation peaks at Rt 1.90, 3.37, 4.83, and 6.25 sci-hub.sechemmethod.com. Neutralization with 1 N NaOH after acidic reflux was also employed in some studies iajps.com.

Oxidative Degradation

Mirabegron can degrade when exposed to oxidizing agents. Treatment with 15% hydrogen peroxide (H₂O₂) at room temperature for 8 hours led to the formation of three degradation products (DP1, DP6, and DP7) sci-hub.se. Another study using 3% hydrogen peroxide at room temperature for 30 minutes resulted in degradation peaks at Rt 0.63, 1.71, 3.02, and 3.20 chemmethod.com. Exposure to 20% H₂O₂ at 60°C for 30 minutes also caused degradation iajps.com.

Thermal Degradation

Mirabegron has been reported to be stable under thermal stress conditions in some studies sci-hub.sersc.orgresearchgate.net. However, other studies indicate susceptibility to dry heat or thermal degradation. For instance, dry heat degradation at 80°C for 5 days in a solid state was investigated sci-hub.se. Another study involved heating the drug at 60°C for 16 hours ajgreenchem.com. Mirabegron and solifenacin (B1663824) showed 10-20% degradation under specified thermal conditions impactfactor.org.

Photolytic Degradation

Mirabegron has generally been found to be stable under photolytic conditions in several studies sci-hub.sersc.orgresearchgate.net. No significant changes in color or solid form were observed after exposure to photolytic stress conditions sci-hub.se. However, one study noted that Mirabegron and solifenacin underwent photolytic degradation, with Mirabegron showing 10-20% degradation impactfactor.org.

Identification and Structural Elucidation of Degradation Products

The identification and structural elucidation of degradation products (DPs) are critical for understanding degradation pathways and ensuring drug safety. Techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with Photodiode Array (PDA) detection and Mass Spectrometry (MS/MS), as well as High-Performance Thin-Layer Chromatography (HPTLC-MS), are commonly employed.

UPLC-MS/MS: A UPLC-PDA method was developed for Mirabegron, which was then used for UPLC-MS/MS analysis. This allowed for the identification and characterization of degradation products formed under hydrolytic and oxidative stress. A total of seven degradation products were characterized by UPLC-MS/MS in positive ion mode, with their structures proposed based on mass-to-charge (m/z) ratios, MS/MS data, and accurate mass measurements sci-hub.sersc.orgresearchgate.net. For example, under basic hydrolysis, a degradant (DP3) with [M+H]+ at m/z 373 was identified, potentially formed by the elimination of two nitrogen atoms and a carbon from the 2-aminothiazole (B372263) group sci-hub.se.

HPTLC-MS: HPTLC-MS analysis has also been utilized to elucidate the structures of Mirabegron's degradants, aiding in the identification of degradation pathways ajgreenchem.comajgreenchem.com.

LC-MS and NMR: A new degradation product, N-formyl Mirabegron (FAc-DP), was identified and synthesized using LC-MS and both 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. This product formed due to the impact of formic acid impurity in pharmaceutical excipients nih.gov. Another study identified a dimer impurity bridged by methylene (B1212753) via LC-MS and NMR researchgate.net.

Mass and IR Spectrometry: One study isolated and confirmed the structure of a hydrolytic degradation product using mass and IR spectrometry researchgate.net.

Specific degradation products identified include:

DP1-DP7: Various degradation products were observed and characterized under different stress conditions sci-hub.sersc.orgresearchgate.net.

N-formyl Mirabegron (FAc-DP): Formed due to formic acid impurity nih.gov.

Methylene-bridged dimer: Identified as an impurity researchgate.net.

2-ATAA impurity: A process-related impurity ijoeete.com.

Potential impurities (Impurity 3, 4, 6, 8, 9): Synthesized and characterized using NMR, IR, and mass spectral studies asianpubs.org.

Table 1: Summary of Mirabegron Degradation Products and Identification Techniques

| Stress Condition | Observed Degradation Products | Identification Techniques | Reference(s) |

| Acidic Hydrolysis | DP1-DP4 | UPLC-MS/MS | sci-hub.se |

| Peaks at Rt 1.58, 1.92 | UPLC-PDA, UPLC-MS/MS | chemmethod.com | |

| Alkaline Hydrolysis | DP1-DP4 | UPLC-MS/MS | sci-hub.se |

| Peaks at Rt 1.90, 3.37, 4.83, 6.25 | UPLC-PDA, UPLC-MS/MS | chemmethod.com | |

| Hydrolytic Degradation Product (DEG) | Mass, IR Spectrometry | researchgate.net | |

| Oxidative Degradation | DP1, DP6, DP7 | UPLC-MS/MS | sci-hub.se |

| Peaks at Rt 0.63, 1.71, 3.02, 3.20 | UPLC-PDA, UPLC-MS/MS | chemmethod.com | |

| Formic Acid Exposure | N-formyl Mirabegron (FAc-DP) | LC-MS, NMR | nih.gov |

| Methylene Bridge Formation | Methylene-bridged dimer | LC-MS, NMR | researchgate.net |

| Process Related | 2-ATAA impurity | HPLC | ijoeete.com |

| Synthesis Related | Impurity 3, 4, 6, 8, 9 | NMR, IR, Mass Spectrometry | asianpubs.org |

Mechanistic Insights into Degradation Pathways

The degradation of Mirabegron under various stress conditions can be rationalized through proposed chemical mechanisms.

Hydrolysis: The amide linkage in Mirabegron is susceptible to hydrolysis in both acidic and alkaline media researchgate.netmdpi.com. Under alkaline conditions, a nucleophilic attack by a hydroxyl anion on the 2-amino-thiazole moiety can lead to degradation, potentially involving the elimination of parts of the molecule sci-hub.se. The hydrolysis is also catalyzed by butyrylcholinesterase (BChE) in the blood, which cleaves the amide bond, though this process is slow and unlikely to impact pharmacological activity mdpi.com.

Oxidation: Oxidative degradation likely involves the oxidation of susceptible functional groups within the Mirabegron molecule. The exact mechanisms for specific oxidative products are often elucidated through detailed MS/MS fragmentation analysis sci-hub.sersc.org.

Other Pathways: The formation of N-formyl Mirabegron (FAc-DP) is attributed to a reaction with formic acid, likely involving formylation of the secondary amine group nih.gov. The methylene-bridged dimer formation suggests a condensation reaction possibly involving formaldehyde (B43269) or other reactive species researchgate.net.

The proposed mechanisms help in understanding how impurities are formed, which is vital for developing strategies to control their levels during manufacturing and storage.

In Silico Toxicity Prediction of Degradation Products

The comprehensive assessment of pharmaceutical products necessitates a thorough understanding of their degradation pathways and the potential toxicity of any resulting degradation products (DPs). In silico methods offer a valuable approach to predict the toxicological profiles of these impurities early in the drug development process, thereby enhancing drug safety and guiding formulation strategies. Studies have investigated the degradation behavior of Mirabegron under various stress conditions, identifying several degradation products and subsequently evaluating their potential toxicity using computational tools.

Mirabegron has been found to degrade under hydrolytic (acidic, basic, and neutral) and oxidative stress conditions, while remaining stable under photolytic and thermal stress researchgate.netsci-hub.sersc.orgrsc.orgresearchgate.net. Through advanced analytical techniques such as Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS), a total of seven degradation products have been characterized researchgate.netsci-hub.sersc.orgrsc.orgresearchgate.net.

Predicted Toxicity of Mirabegron Degradation Products

The in silico analysis has focused on predicting key toxicological endpoints, including mutagenicity and skin sensitization, for the identified degradation products of Mirabegron.

| Degradation Product | Predicted Mutagenicity | Structural Alerts (Mutagenicity) | Predicted Skin Sensitization | Structural Alerts (Skin Sensitization) |

| Mirabegron (Drug) | Not specified | Not specified | Not Sensitive | Not specified |

| DP1 | High | Aromatic primary/secondary amine | Sensitive | Aromatic primary/secondary amine |

| DP3 | High | Thiol or thiol exchange agent | Sensitive | Thiol or thiol exchange agent |

| DP4 | Not specified | Alpha, beta-unsaturated amide/precursor | Sensitive | Alpha, beta-unsaturated amide |

| DP5 | High | Aromatic primary/secondary amine | Sensitive | Aromatic primary/secondary amine |

Note: Data for DP2, DP6, and DP7 regarding specific toxicity predictions were not detailed in the reviewed literature.

The predictions indicate that while Mirabegron itself is not predicted to be skin-sensitive, several of its degradation products (DP1, DP3, DP4, and DP5) exhibit structural alerts suggestive of potential skin sensitization researchgate.net. Furthermore, degradation products DP1, DP3, and DP5 showed high values for predicted Ames Mutagenicity, suggesting a potential to induce DNA mutations researchgate.net. These findings highlight the importance of controlling the levels of these specific impurities in the final drug product to mitigate potential safety concerns. The structural alerts identified for these DPs provide insights into the chemical functionalities responsible for the predicted toxicity, aiding in the design of more stable formulations or synthetic routes.

Compound Names:

Mirabegron

DP1 (Degradation Product 1)

DP3 (Degradation Product 3)

DP4 (Degradation Product 4)

DP5 (Degradation Product 5)

Preclinical Pharmacological Investigations of Mirabegron

Receptor Binding and Selectivity Studies (In Vitro and Cell-Based Models)

In vitro and cell-based assays have been fundamental in elucidating the pharmacological profile of mirabegron (B1684304), confirming its high affinity and agonistic activity at the β3-adrenoceptor, as well as investigating its interactions with other receptor types.

Mirabegron demonstrates potent and selective agonism at the β3-adrenoceptor. Radioligand binding assays using Chinese hamster ovary (CHO) cells transfected with human β-adrenoceptors have shown that mirabegron has a high affinity for the β3-adrenoceptor, with reported binding constants (Ki) in the nanomolar range. nih.gov Functional assays measuring cyclic adenosine (B11128) monophosphate (cAMP) accumulation in cell lines expressing human β3-adrenoceptors confirm its agonistic properties.

Studies have reported an EC50 value of 22.4 nM for mirabegron at the human β3-adrenoceptor. nih.gov In comparative studies, the EC50 value for mirabegron at β3-adrenergic receptors was determined to be 10.0 nM. nih.gov The maximal response (Emax) of mirabegron is reported to be around 80-88% relative to the full agonist isoproterenol. nih.govnih.gov This indicates that while mirabegron is a potent agonist, it may not be a full agonist at the β3-adrenoceptor. nih.govnih.gov The selectivity of mirabegron for the β3-adrenoceptor is significantly higher compared to its affinity for β1- and β2-adrenoceptors, displaying over 440-fold selectivity for β3 over β1 and β2 adrenoceptors. nih.gov

Table 1: β-Adrenoceptor Binding Affinity and Functional Activity of (R)-Mirabegron

| Receptor Subtype | Binding Affinity (Ki/Kb) | Functional Activity (EC50) | Efficacy (Emax / Intrinsic Activity) | Selectivity vs. β1-AR | Selectivity vs. β2-AR |

|---|---|---|---|---|---|

| Human β3-AR | 2.5 - 55 nM nih.govmyrbetriqhcp.com | 10.0 - 22.4 nM nih.govnih.gov | 80.4% - 88% nih.govnih.gov | >517-fold nih.gov | >496-fold nih.gov |

| Human β1-AR | 383 nM nih.gov | >10,000 nM | 3% nih.govnih.gov | - | - |

| Human β2-AR | 977 nM nih.gov | >10,000 nM | 15% nih.govnih.gov | - | - |

While mirabegron is highly selective for the β3-adrenoceptor, its interaction with other receptors, particularly at higher concentrations, has been investigated to understand its full pharmacological profile.

Mirabegron has been shown to interact with α1-adrenoceptors, acting as an antagonist. myrbetriqhcp.comcancer.gov Competition assays using membranes from cells transfected with human α1-adrenoceptors revealed that mirabegron binds to these receptors with micromolar affinity. nih.gov The affinity is highest for the α1A and α1D subtypes, and considerably lower for the α1B subtype. nih.govmyrbetriqhcp.com

Functional studies in isolated rat and human tissues have demonstrated that mirabegron can antagonize contractions induced by α1-adrenergic agonists. cancer.govdrugs.com For instance, in the human prostate, mirabegron at concentrations of 5 and 10 μM inhibited contractions induced by noradrenaline, methoxamine, and phenylephrine. nih.gov This antagonistic effect is considered an off-target action, as the concentrations required are much higher than the therapeutic plasma levels of mirabegron. nih.govnih.gov Docking simulations suggest that mirabegron binds to α1A-adrenoceptors at a site distinct from the binding pocket for selective α1-blockers, which may explain its lower affinity. nih.gov

Table 2: Off-Target α1-Adrenoceptor Binding Affinity of (R)-Mirabegron

| Receptor Subtype | Binding Affinity (Ki/Kb) |

|---|---|

| Human α1A-AR | 0.437 - 2.8 µM nih.govnih.govmyrbetriqhcp.com |

| Human α1D-AR | 1.8 - 3.1 µM nih.govmyrbetriqhcp.com |

| Human α1B-AR | ≥ 25 - 26 µM nih.govnih.govmyrbetriqhcp.com |

The therapeutic agent, mirabegron, is the (R)-enantiomer. nih.gov The (S)-enantiomer is considered the distomer, or the less effective form, and is treated as a chiral impurity in pharmaceutical formulations. nih.gov Consequently, detailed preclinical pharmacological data, including specific receptor binding affinities and functional efficacy for (S)-Mirabegron, are not extensively reported in the scientific literature. The focus of research has been on the pharmacologically active (R)-enantiomer. A novel monograph in the European Pharmacopeia has been established for Mirabegron, which includes methods for the determination of the this compound impurity. nih.gov

Off-Target Receptor Interactions: Affinity and Functional Implications

Cellular and Molecular Mechanisms of Action (In Vitro Models)

The primary cellular mechanism of mirabegron's action is the activation of β3-adrenoceptors, leading to an increase in intracellular cAMP concentration. nih.gov This has been demonstrated in various in vitro models.

In studies using mouse brown preadipocytes and 3T3-L1 cells, mirabegron treatment stimulated the expression of uncoupling protein 1 (UCP1), a key marker for thermogenesis in brown and beige adipocytes. nih.gov This effect is mediated through the β3-adrenoceptor, as it activates the protein kinase A pathway, which in turn increases UCP1 gene expression. nih.gov

In human bladder smooth muscle cells, the activation of β3-adrenoceptors by mirabegron leads to smooth muscle relaxation, which is the basis for its therapeutic effect in overactive bladder. nih.gov In vitro organ bath studies using human ureter strips have shown that mirabegron can decrease the frequency and amplitude of spontaneous contractions in a concentration-dependent manner. While β3-adrenoceptor activation is the primary pathway, at higher concentrations, α1-adrenoceptor antagonism may also contribute to smooth muscle relaxation in certain tissues. myrbetriqhcp.comdrugs.com

cAMP Pathway Activation

This compound, a potent β3-adrenoceptor agonist, primarily exerts its pharmacological effects through the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway. This activation is a cornerstone of its mechanism of action, particularly in tissues rich in β3-adrenoceptors, such as adipocytes and bladder smooth muscle. In preclinical studies involving mouse brown adipocytes, mirabegron has been shown to increase intracellular cAMP levels. nih.gov This elevation in cAMP is a direct consequence of β3-adrenoceptor stimulation, which couples to Gαs proteins, leading to the activation of adenylyl cyclase and the subsequent conversion of adenosine triphosphate (ATP) to cAMP. uni-muenchen.de

The functional consequences of this cAMP increase are significant. In the context of bladder smooth muscle, the rise in intracellular cAMP leads to the relaxation of the detrusor muscle. uni-muenchen.deresearchgate.net This is a key mechanism for its therapeutic effect in overactive bladder. researchgate.net Furthermore, studies in mouse urethral tissue have demonstrated that the relaxant effects of mirabegron are enhanced by the phosphodiesterase 4 (PDE4) inhibitor, rolipram, which prevents the breakdown of cAMP, further implicating the cAMP pathway in its smooth muscle relaxant properties. nih.gov Mirabegron's activation of the cAMP pathway is not limited to its direct effects on smooth muscle cells; it is also suggested that it may reduce acetylcholine (B1216132) release from cholinergic nerves via a cAMP-induced pathway, thereby suppressing overactive detrusor muscles. researchgate.net While the canonical cAMP-dependent pathway is central to mirabegron's action, some research suggests the existence of cAMP-independent mechanisms in detrusor smooth muscle relaxation. researchgate.netnih.gov

Induction of Uncoupling Protein 1 (UCP1) Expression

A significant area of preclinical investigation for this compound has been its effect on thermogenesis and metabolism, particularly through the induction of Uncoupling Protein 1 (UCP1). UCP1 is a key protein in brown and "beige" or "brite" adipocytes, responsible for non-shivering thermogenesis by uncoupling mitochondrial respiration from ATP synthesis to dissipate energy as heat. researchgate.netnih.gov

Multiple in vitro and in vivo studies have demonstrated that mirabegron effectively increases the expression of UCP1. In mouse brown adipocytes, mirabegron treatment has been shown to increase UCP1 mRNA content. nih.govmdpi.com This effect is primarily mediated through the β3-adrenoceptor, as the metabolic effects of mirabegron are largely absent in adipocytes derived from β3-adrenoceptor knockout mice. nih.gov The induction of UCP1 expression by mirabegron is a critical step in its ability to stimulate thermogenesis. researchgate.net

Beyond brown adipose tissue (BAT), mirabegron also promotes the "browning" of white adipose tissue (WAT), a process characterized by the emergence of beige adipocytes that express UCP1. researchgate.netmdpi.com This "beiging" effect is associated with improved metabolic health. For instance, studies in obese mice have shown that mirabegron increases UCP1 expression in BAT and is associated with decreased adiposity and improved metabolism. mdpi.com The ability of mirabegron to induce UCP1 expression underscores its potential as a therapeutic agent for metabolic diseases by enhancing energy expenditure.

Enhancement of Glucose Uptake and Glycolysis

In vitro studies using mouse brown adipocytes have demonstrated that mirabegron increases glucose uptake and cellular glycolysis. nih.govmdpi.com This action is directly linked to its activation of β3-adrenoceptors. The enhanced glucose uptake is a key component of the metabolic activation of brown and beige adipocytes, providing the necessary fuel for thermogenesis. nih.govnih.gov The effects of mirabegron on glucose uptake in brown adipocytes are mediated through the β3-adrenoceptor, as demonstrated by the failure of mirabegron to stimulate glucose uptake after treatment with a β3-adrenoceptor antagonist. nih.gov

Modulation of Metabolic Signaling Pathways (e.g., AMPK, mTOR)

This compound has been shown to modulate key metabolic signaling pathways, including the AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) pathways. These pathways are central regulators of cellular energy homeostasis, and their modulation by mirabegron contributes to its metabolic benefits.

In a study on a rat model of right ventricular hypertrophy, mirabegron treatment was found to promote AMPK signaling. nih.gov AMPK is a critical energy sensor that, when activated, promotes catabolic processes to generate ATP. mdpi.com The activation of AMPK by mirabegron in the overloaded right ventricle was associated with a suppression of dynamin-related protein 1 (Drp1), suggesting a role in improving metabolic efficiency in dysfunctional cardiac tissue. nih.gov In hypertrophied cardiomyocytes, mirabegron also enhanced AMPK signaling. nih.gov

The mTOR pathway, which is involved in cell growth and proliferation, is often inversely regulated by AMPK. mdpi.comnih.gov The study in hypertrophied cardiomyocytes showed that mirabegron treatment was associated with changes in mTOR phosphorylation. nih.gov The interplay between AMPK and mTOR is crucial for regulating processes like brown adipocyte differentiation. mdpi.com While direct evidence of mirabegron's effects on the AMPK-mTOR axis in adipocytes from the provided search results is limited, the known roles of these pathways in metabolism suggest that mirabegron's metabolic effects are likely, at least in part, mediated through their modulation.

Tissue-Level Pharmacodynamics (Ex Vivo/In Vitro Animal and Human Tissue Models)

Bladder Smooth Muscle Relaxation

The relaxant effect of this compound on bladder smooth muscle is a well-established and primary mechanism of its therapeutic action in overactive bladder. In vitro studies using isolated human and pig detrusor smooth muscle strips have consistently demonstrated the ability of mirabegron to induce relaxation. researchgate.netnih.gov This relaxation is primarily mediated through the activation of β3-adrenoceptors, leading to an increase in intracellular cAMP. uni-muenchen.de

Studies have shown that mirabegron impairs carbachol-induced contractions in human detrusor smooth muscle. nih.gov The relaxant effects of mirabegron are only partially attenuated by a β3-adrenoceptor antagonist, suggesting that other mechanisms may also be involved. nih.gov Indeed, research indicates that mirabegron-induced relaxation of detrusor smooth muscle occurs via both a β3-adrenoceptor/cAMP-dependent and an independent pathway. nih.gov

In α-toxin-permeabilized detrusor strips, mirabegron decreased tension in a concentration-dependent manner, and this effect was not significantly affected by an adenylyl cyclase inhibitor, further supporting a cAMP-independent mechanism. nih.gov While the precise nature of the cAMP-independent pathway is still being fully elucidated, it highlights the complex pharmacology of mirabegron in the bladder.

Effects on Prostate and Ureteral Smooth Muscle Contractility

Preclinical in vitro studies have demonstrated that this compound can influence the contractility of both prostate and ureteral smooth muscle, although its effects and underlying mechanisms appear to be complex and may differ from its actions in the bladder.

In human prostate tissues, mirabegron has been shown to inhibit neurogenic and α1-adrenergic smooth muscle contractions. nih.gov This inhibitory effect is suggested to be due to an antagonism of α1-adrenoceptors by mirabegron, rather than activation of β3-adrenoceptors. nih.gov Mirabegron produced rightward shifts in urethral contractions induced by the α1-adrenoceptor agonist phenylephrine, consistent with competitive antagonism. nih.gov However, these effects on the prostate generally require concentrations of mirabegron that are significantly higher than those typically achieved in plasma with standard dosing. nih.gov

Regarding the ureter, in vitro studies using isolated porcine and human ureteral tissues have shown that mirabegron can suppress ureteral contractile responses. nih.govbond.edu.aunih.gov In porcine ureter, mirabegron antagonized phenylephrine-induced contractility, an effect attributed to α1-adrenoceptor antagonism, as it was not observed with 5-HT-induced contractions and was not affected by β3-adrenoceptor antagonists. nih.govbond.edu.au In isolated human ureter strips, mirabegron decreased the frequency and amplitude of spontaneous and potassium chloride (KCl)-induced contractions in a concentration-dependent manner. nih.govcncb.ac.cnbohrium.com

Table 1: Summary of Mirabegron's Effects on Ureteral Contractility in Human Tissue

| Parameter | Condition | Effective Concentration Range of Mirabegron |

| Frequency of Spontaneous Contraction | Spontaneous | Statistically significant decrease at 10⁻⁸–10⁻⁴.⁵ M nih.gov |

| 10 mM KCl | Statistically significant change at 10⁻⁹–10⁻⁴.⁵ M nih.gov | |

| Amplitude of Spontaneous Contraction | Spontaneous | Statistically significant decrease at 10⁻⁷–10⁻⁴.⁵ M nih.gov |

| 10 mM KCl | Statistically significant change at 10⁻⁸–10⁻⁴.⁵ M nih.gov |

Inhibition of Bladder Microcontractions

Preclinical research indicates that this compound exerts an inhibitory effect on bladder microcontractions, which are small, spontaneous contractions of the detrusor muscle that occur during the bladder filling phase and are thought to contribute to the sensation of urgency in overactive bladder (OAB). In studies using female Sprague-Dawley rats under isovolumetric bladder conditions, administration of mirabegron led to a decrease in both the mean bladder pressure and the number of microcontractions. nih.gov This effect is potentially linked to mirabegron's ability to suppress mechanosensitive bladder afferent nerve activity, particularly Aδ-fibers. nih.gov

Further investigations in rat models of partial bladder outlet obstruction (BOO), a condition which often leads to detrusor overactivity, have substantiated these findings. In these models, non-voiding contractions (NVCs), which are conceptually similar to microcontractions, are frequently observed. Treatment with mirabegron was found to significantly reduce the frequency of these large non-voiding contractions. nih.gov Specifically, while the muscarinic antagonist tolterodine (B1663597) affected both the amplitude and frequency of NVCs, mirabegron primarily influenced their frequency. nih.gov Another study on rats with BOO also reported that the group treated with mirabegron had significantly fewer NVCs compared to the untreated BOO group. nih.gov This suggests that a key mechanism of mirabegron's therapeutic action in OAB involves the stabilization of the bladder during the storage phase by dampening these minute, aberrant contractions. nih.govresearchgate.net

Table 1: Effect of this compound on Bladder Microcontractions in Anesthetized Rats

| Parameter | Vehicle Control | This compound (0.3 mg/kg) | This compound (1 mg/kg) | Finding | Source |

|---|---|---|---|---|---|

| Number of Microcontractions | Baseline | Decreased | Significantly Decreased | Dose-dependent reduction in microcontractions. | nih.gov |

| Mean Bladder Pressure | Baseline | Decreased | Decreased | Reduction in intravesical pressure during isovolumetric conditions. | nih.gov |

| Non-Voiding Contractions (Frequency) | Increased in BOO model | Reduced | - | Primarily affects the frequency, not amplitude, of NVCs. | nih.gov |

In Vivo Animal Models of Pharmacological Activity

This compound has been shown in various animal models to activate thermogenic adipose tissues. Its primary mechanism in this context is the stimulation of β3-adrenergic receptors (β3-ARs), which are highly expressed on the surface of both brown and white adipocytes. nih.gov

In mouse models, mirabegron administration consistently leads to the activation of brown adipose tissue (BAT). This is evidenced by an increase in the expression of Uncoupling Protein 1 (UCP1), a key protein in thermogenesis. nih.govresearchgate.net Histological examination of BAT from mirabegron-treated mice reveals smaller and fewer lipid droplets, indicative of increased lipid utilization for heat production. nih.gov

Table 2: Preclinical Effects of this compound on Adipose Tissue in Murine Models

| Parameter | Animal Model | Key Finding | Source |

|---|---|---|---|

| UCP1 Expression in BAT | C57BL/6J Mice on High-Fat Diet | Increased protein expression. | nih.gov |

| UCP1 Expression in WAT | C57BL/6J Mice on High-Fat Diet | Increased abundance of "beige" cells expressing UCP1 in inguinal WAT. | nih.gov |

| BAT Morphology | C57BL/6J Mice on High-Fat Diet | Lipid droplets were fewer and smaller in size. | nih.gov |

| Energy Expenditure | FVB/N Mice | Increased whole-body oxygen consumption. | researchgate.net |

The activation of adipose tissue by this compound has significant downstream effects on systemic metabolism, as demonstrated in preclinical animal models. A recurring finding in studies using diet-induced obese mice is that mirabegron treatment improves glucose tolerance and enhances insulin (B600854) sensitivity. nih.govresearchgate.net

In FVB/N mice, a single administration of mirabegron prior to a glucose challenge significantly lowered blood glucose levels compared to control animals. researchgate.net This improvement in glucose handling is attributed to increased glucose uptake into both BAT and inguinal WAT, an effect mediated primarily through the β3-AR. researchgate.net Studies using β3-AR knockout mice confirmed that the metabolic benefits of mirabegron, including increased oxygen consumption and improved glucose tolerance, were dependent on the presence of this receptor. researchgate.net

Chronic administration of mirabegron to mice on a high-fat diet not only improved glucose tolerance and insulin sensitivity but also led to decreased circulating levels of insulin. nih.govnih.gov These findings suggest that mirabegron can mitigate some of the metabolic dysfunctions associated with diet-induced obesity. The mechanism appears to be linked to the enhanced capacity of activated brown and beige adipose tissue to clear glucose from the circulation. researchgate.net

Table 3: Preclinical Effects of this compound on Metabolic Parameters in Murine Models

| Parameter | Animal Model | Key Finding | Source |

|---|---|---|---|

| Glucose Tolerance | FVB/N Mice | Significantly reduced blood glucose levels during a glucose tolerance test. | researchgate.net |

| Glucose Tolerance | High-Fat Diet-Induced Obese Mice | Improved whole-body glucose tolerance. | nih.gov |

| Insulin Sensitivity | High-Fat Diet-Induced Obese Mice | Improved insulin sensitivity. | nih.gov |

| Glucose Uptake | FVB/N Mice | Increased glucose uptake into Brown Adipose Tissue (BAT) and inguinal White Adipose Tissue (iWAT). | researchgate.net |

The mechanism of action of this compound within the bladder is not solely limited to direct effects on the detrusor smooth muscle. Preclinical evidence suggests it also modulates the neural pathways controlling bladder function. The parasympathetic nervous system provides the primary excitatory input to the bladder, with acetylcholine being the key neurotransmitter that induces detrusor contraction.

In vivo urodynamic studies in various animal models have consistently demonstrated that this compound improves the storage function of the urinary bladder. A primary effect observed in cystometry studies in rats is an increase in bladder capacity.

In anesthetized rats, mirabegron dose-dependently increased bladder capacity. Similarly, in conscious rats with partial bladder outlet obstruction, mirabegron increased the volume of urine voided per micturition, which is indicative of an increased functional bladder capacity. nih.gov Studies in naïve Sprague-Dawley rats showed that mirabegron administration significantly increased the voided volume and mean compliance of the bladder while decreasing voiding frequency.

A key characteristic of mirabegron's action is its ability to increase bladder capacity without negatively impacting the voiding contraction itself. In several rat models, mirabegron did not suppress the amplitude or peak pressure of micturition contractions. nih.gov This selective action on the storage phase, relaxing the detrusor muscle to allow for greater filling, while preserving the strength of the voiding contraction, is a hallmark of its pharmacological profile.

Table 4: Effects of this compound on Cystometric Parameters in Rats

| Parameter | Animal Model | Effect of this compound | Source |

|---|---|---|---|

| Bladder Capacity / Voided Volume | Anesthetized Rats / Conscious Rats with BOO | Increased | nih.gov |

| Voiding Frequency | Naïve Sprague-Dawley Rats | Decreased | |

| Post-Void Pressure | Naïve Sprague-Dawley Rats | Decreased | |

| Voiding Contraction Amplitude / Peak Pressure | Conscious Rats with BOO / Naïve Rats | No significant effect | nih.gov |

| Bladder Compliance | Naïve Sprague-Dawley Rats | Increased | |

Structure Activity Relationship Sar Studies of Mirabegron

Identification of Molecular Features Governing β3-Adrenoceptor Agonism

The chemical structure of (S)-mirabegron, (R)-2-(2-aminothiazol-4-yl)-N-[4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl]acetamide, contains several key functional groups that are critical for its interaction with and activation of the β3-adrenoceptor. The core of its activity lies in the phenylethanolamine moiety, a common feature in many adrenergic agonists.

The (R)-configuration of the chiral hydroxyl group in the phenylethanolamine portion of mirabegron (B1684304) is essential for its high-affinity binding and agonist activity at the β3-adrenoceptor. This hydroxyl group, along with the secondary amine, forms crucial hydrogen bonds with specific amino acid residues within the orthosteric binding pocket of the receptor. Docking studies using cryo-electron microscopy structures of the β3-adrenoceptor have indicated that both the chiral hydroxyl and the amine of the phenylethanolamine core interact with asparagine-332 (Asn332), while the hydroxyl group also forms an interaction with aspartic acid-117 (Asp117). mdpi.com